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Compound of Interest

Compound Name:
3-Iodo-4-methoxy-1H-pyrrolo[3,2-

c]pyridine

Cat. No.: B1592980 Get Quote

The 1H-pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a "privileged

scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in numerous biologically

active compounds and serves as a versatile template for engaging with a wide array of

biological targets.[1][2] The inherent properties of this heterocyclic system, including its ability

to participate in hydrogen bonding and π-stacking interactions, have made it a focal point for

the design of potent and selective therapeutic agents, particularly in oncology.[1][3]

This guide focuses on a specifically functionalized derivative, 3-Iodo-4-methoxy-1H-
pyrrolo[3,2-c]pyridine. The strategic placement of the iodo and methoxy groups transforms

the core scaffold into a highly valuable and reactive intermediate for synthetic chemists.

The 3-Iodo Group: This functionality is the cornerstone of the molecule's synthetic utility. The

carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts,

making it an ideal handle for a vast range of cross-coupling reactions. This allows for the

precise and efficient introduction of diverse molecular fragments, a critical step in exploring

structure-activity relationships (SAR) and optimizing lead compounds.[4][5]

The 4-Methoxy Group: The methoxy group, an electron-donating substituent, modulates the

electronic properties of the pyridine ring. This can influence the reactivity of the scaffold and,

more importantly, can serve as a key interaction point within a protein's binding pocket, often

forming crucial hydrogen bonds or occupying hydrophobic pockets to enhance potency and

selectivity.
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This document serves as a technical resource for researchers, scientists, and drug

development professionals, providing a comprehensive overview of the synthesis, reactivity,

and application of this pivotal chemical entity.

Physicochemical Properties
A summary of the key properties of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is presented

below.

Property Value Reference

CAS Number 1000341-25-2 [4]

Molecular Formula C₈H₇IN₂O [4]

Molecular Weight 274.06 g/mol [4]

Appearance Typically a solid N/A

Storage
Room temperature, dry and

sealed away from light
[4]

Synthesis and Elaboration: A Chemist's Perspective
While specific, detailed synthetic preparations for 3-Iodo-4-methoxy-1H-pyrrolo[3,2-
c]pyridine are often proprietary and found within patent literature, a general and logical

synthetic approach can be constructed based on established heterocyclic chemistry principles.

The synthesis would likely begin with a pre-formed 4-methoxypyrrolopyridine core, followed by

a regioselective iodination step.

Conceptual Synthetic Workflow
A plausible synthetic pathway involves the construction of the core heterocycle followed by

late-stage functionalization. This approach offers flexibility and allows for the introduction of the

crucial iodo handle at a strategic point in the synthesis.
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Core Synthesis

Functionalization

Substituted Pyridine Precursor

Pyrrole Ring Annulation

e.g., Bartoli or Fischer Indole Synthesis Analogue

4-methoxy-1H-pyrrolo[3,2-c]pyridine

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Electrophilic Iodination
(e.g., NIS, I₂/HIO₃)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol: Electrophilic Iodination (Illustrative)
This protocol illustrates a standard method for the iodination of an electron-rich heterocycle,

which is a key step in the proposed synthesis.

Objective: To introduce an iodine atom at the C3 position of the 4-methoxy-1H-pyrrolo[3,2-

c]pyridine core.

Materials:

4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
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N-Iodosuccinimide (NIS) (1.1 eq)

Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

Inert atmosphere (Nitrogen or Argon)

Standard glassware for anhydrous reactions

Procedure:

Dissolve the 4-methoxy-1H-pyrrolo[3,2-c]pyridine starting material in the chosen anhydrous

solvent under an inert atmosphere.

Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the

reaction and minimize potential side reactions.

Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution over 15-20 minutes. The

pyrrole ring is activated by the methoxy group, directing the electrophilic substitution to the

electron-rich C3 position.

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until

reaction completion is confirmed by TLC or LC-MS analysis.

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate

to remove any unreacted iodine.

Extract the product into an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product using column chromatography on silica gel to yield the pure 3-Iodo-
4-methoxy-1H-pyrrolo[3,2-c]pyridine.

Reactivity and Application in Cross-Coupling
Chemistry
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The true power of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine lies in its versatility as a

substrate in transition metal-catalyzed cross-coupling reactions. The C3-Iodo bond provides a

reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling

the rapid diversification of the core scaffold.[4]

This is a common strategy in drug discovery for building libraries of related compounds to

probe the SAR of a target. For instance, in the development of anticancer agents, different aryl

or heteroaryl groups can be attached at the C3 position to optimize interactions with the target

kinase.[1][3]

Key Cross-Coupling Reactions
The following table summarizes the primary cross-coupling reactions where this building block

is invaluable.
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Reaction
Coupling
Partner

Bond Formed
Typical
Catalyst

Application
Example

Suzuki-Miyaura
Boronic

Acids/Esters
C-C (sp²)

Pd(PPh₃)₄,

Pd(dppf)Cl₂

Attaching

(hetero)aryl rings

for kinase

inhibitor

development.[3]

[6]

Sonogashira Terminal Alkynes C-C (sp)
PdCl₂(PPh₃)₂,

CuI

Creating rigid

linkers or

introducing

alkynyl

pharmacophores

.[7]

Heck Alkenes C-C (sp²) Pd(OAc)₂

Introducing vinyl

groups for further

functionalization.

[5]

Buchwald-

Hartwig
Amines, Amides C-N

Pd₂(dba)₃ with

phosphine

ligands

Adding amine

substituents to

modulate

solubility and

target

interactions.[6]

Catalytic Cycle: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry

for its reliability and functional group tolerance. The diagram below illustrates the generally

accepted catalytic cycle.
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Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd(0)L₂

Oxidative
Addition

R¹-I

R¹-Pd(II)L₂-I

Transmetalation

R²-B(OR)₂
(Base)

R¹-Pd(II)L₂-R²

Reductive
Elimination

R¹-R²

Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Applications in Medicinal Chemistry and Drug
Discovery
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3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a quintessential building block for

constructing complex molecules aimed at specific biological targets. Its primary applications are

in the fields of oncology and neurology.[4]

Kinase Inhibitors: The pyrrolopyridine scaffold is a well-established hinge-binding motif for

many protein kinases. By using the C3-iodo position to introduce carefully selected side

chains, chemists can develop potent and selective inhibitors of kinases implicated in cancer

cell proliferation, such as EGFR, SGK-1, and mTOR.[8][9][10]

Central Nervous System (CNS) Agents: The scaffold has also been explored for its potential

in treating nervous system disorders by targeting receptors like 5-HT₂ₐ and dopamine D₂.[11]

Antitumor Agents: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and

evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities by

disrupting microtubule dynamics and inducing cell cycle arrest.[1][3]

Logical Workflow in a Drug Discovery Program
The use of this building block follows a logical and iterative process in a typical drug discovery

campaign.
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Start: 3-Iodo-4-methoxy-
1H-pyrrolo[3,2-c]pyridine

Parallel Synthesis via
Cross-Coupling Reactions
(Suzuki, Sonogashira, etc.)

Library of Diverse
C3-Substituted Analogs

High-Throughput Screening
(Biochemical & Cellular Assays)

Identify Initial Hits

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization
(Iterative Synthesis & Testing)

Design New Analogs

Candidate Drug
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Caption: Drug discovery workflow utilizing the target building block.
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Conclusion
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is more than just a chemical compound; it is a

strategic tool in the arsenal of the modern medicinal chemist. Its pre-installed methoxy group

offers a potential binding interaction point, while the versatile C3-iodo handle opens the door to

a vast chemical space through robust and predictable cross-coupling chemistry. This

combination of features solidifies its role as a high-value intermediate for the efficient discovery

and optimization of novel therapeutics targeting a range of diseases, from cancer to

neurological disorders. As the demand for targeted and effective medicines grows, the

importance of such well-designed, synthetically tractable building blocks will only continue to

increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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